5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a halogenated aromatic aldehyde widely procured as a versatile building block for pharmaceuticals, agrochemicals, and functional materials. As a direct derivative of vanillin, it retains the synthetically useful phenolic hydroxyl and aldehyde groups while introducing a reactive bromine atom at the 5-position of the aromatic ring [1]. This structural modification significantly elevates its melting point to 164-166 °C, enhancing thermal stability during storage and handling compared to the unhalogenated parent compound . In industrial procurement, 5-bromovanillin is primarily valued for its dual functionality: the aldehyde group facilitates the synthesis of Schiff bases and hydrazones, while the bromine atom serves as an essential reactive handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions [2].
Substituting 5-bromovanillin with its unhalogenated parent (vanillin) or its cheaper chlorinated analog (5-chlorovanillin) leads to critical failures in downstream synthesis. Vanillin entirely lacks the halogen handle required for C-C cross-coupling or nucleophilic substitution, making it useless for synthesizing complex multi-ring systems [1]. While 5-chlorovanillin possesses a halogen, the carbon-chlorine bond is significantly stronger and less polarizable than the carbon-bromine bond. Consequently, 5-chlorovanillin is practically inert under standard, cost-effective palladium-catalyzed Suzuki-Miyaura conditions and nucleophilic aromatic substitutions, yielding 0% of the desired products where 5-bromovanillin succeeds [REFS-2, REFS-3]. Furthermore, the electron-withdrawing nature of the bromine atom alters the reactivity of the aldehyde group, meaning reaction kinetics optimized for vanillin will not directly translate to 5-bromovanillin [4].
In the synthesis of syringaldehyde via nucleophilic aromatic substitution with sodium methoxide, 5-bromovanillin serves as a viable reactive precursor, yielding 61% of the target product under standard conditions (130 °C, Cu catalyst) [1]. In stark contrast, attempting the same substitution with the cheaper 5-chlorovanillin results in a 0% yield (no detectable product), highlighting the critical necessity of the bromine leaving group for this transformation [1].
| Evidence Dimension | Yield of syringaldehyde via nucleophilic aromatic substitution |
| Target Compound Data | 61% yield |
| Comparator Or Baseline | 5-chlorovanillin (0% yield) |
| Quantified Difference | 61 percentage point increase in yield over chloro-analog |
| Conditions | Sodium methoxide in anhydrous methanol, 130 °C, 1 hour, copper catalyst |
Procurement teams cannot substitute 5-bromovanillin with 5-chlorovanillin for nucleophilic substitutions, as the chloro-derivative is entirely unreactive under standard conditions.
5-Bromovanillin demonstrates high reactivity in standard Suzuki-Miyaura cross-coupling reactions, achieving an 84% yield when coupled with phenylboronic acid using a standard Pd(II) catalyst[1]. Under identical conditions, 5-chlorovanillin fails to react, yielding 0% of the cross-coupled product [1]. This necessitates the use of 5-bromovanillin over its chlorinated counterpart unless highly specialized and expensive ligands are employed.
| Evidence Dimension | Yield of cross-coupled product (5-arylvanillin) |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 5-chlorovanillin (0% yield) |
| Quantified Difference | 84 percentage point increase in yield |
| Conditions | Phenylboronic acid, Pd(II) complex catalyst (0.01–0.05 mol%), standard base/solvent |
Ensures reliable C-C bond formation using standard, cost-effective palladium catalysts, avoiding the complete reaction failure observed with 5-chlorovanillin.
The presence of the electron-withdrawing bromine atom in 5-bromovanillin significantly alters its reactivity profile compared to unhalogenated vanillin. In solvent-free Knoevenagel condensations with barbituric acid, 5-bromovanillin achieved only a 72.8% conversion after 90 minutes of mechanochemical milling, whereas the parent vanillin reached 100% conversion in just 60 minutes [1].
| Evidence Dimension | Equilibrium conversion in Knoevenagel condensation |
| Target Compound Data | 72.8% conversion at 90 minutes |
| Comparator Or Baseline | Vanillin (100% conversion at 60 minutes) |
| Quantified Difference | >27.2% lower conversion despite 50% longer reaction time |
| Conditions | Solvent-free planetary ball milling (mechanochemical synthesis) with barbituric acid |
Process chemists must account for the deactivated aldehyde group when substituting vanillin with 5-bromovanillin, requiring extended reaction times or harsher conditions to drive Schiff base formations to completion.
The introduction of the heavy bromine atom substantially increases the thermal stability of the crystalline solid compared to the parent compound. 5-Bromovanillin exhibits a melting point of 164-166 °C, which is more than 80 °C higher than that of unhalogenated vanillin (81-83 °C) [REFS-1, REFS-2]. This elevated melting point improves handling and storage stability, particularly in high-temperature processing environments where vanillin would melt or volatilize.
| Evidence Dimension | Melting point |
| Target Compound Data | 164-166 °C |
| Comparator Or Baseline | Vanillin (81-83 °C) |
| Quantified Difference | >80 °C increase in melting point |
| Conditions | Standard atmospheric pressure |
The significantly higher melting point ensures the material remains a free-flowing solid under broader storage conditions and resists premature melting during exothermic formulation steps.
Due to its reliable reactivity in Suzuki-Miyaura cross-couplings (unlike 5-chlorovanillin), 5-bromovanillin is the preferred starting material for synthesizing complex biaryl structures, biphenyl diesters, and advanced pharmaceutical intermediates where the vanillin core must be extended at the 5-position [1].
5-Bromovanillin is utilized in nucleophilic aromatic substitution reactions (e.g., with methoxide) to produce syringaldehyde and its derivatives. It offers a cost-effective middle ground, providing viable yields where 5-chlorovanillin completely fails to react under standard copper-catalyzed conditions [2].
The compound is heavily procured for the synthesis of hydrazones and Schiff bases. While its condensation kinetics are slower than vanillin, the resulting halogenated ligands often exhibit enhanced antimicrobial and antimalarial properties when coordinated with transition metals like Cu(II) and Zn(II) [3].
Irritant